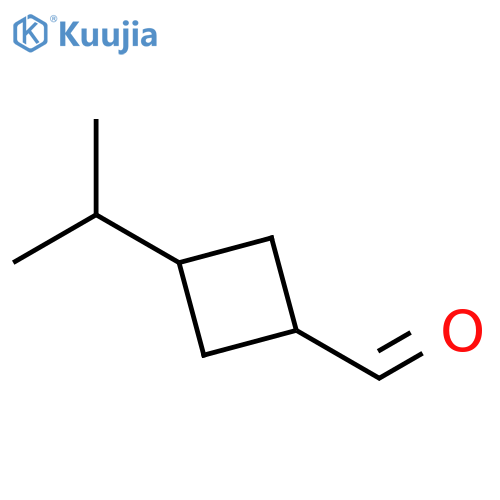Cas no 1692597-18-4 (3-(propan-2-yl)cyclobutane-1-carbaldehyde)

1692597-18-4 structure
商品名:3-(propan-2-yl)cyclobutane-1-carbaldehyde
CAS番号:1692597-18-4
MF:C8H14O
メガワット:126.196162700653
MDL:MFCD28651515
CID:5191053
PubChem ID:58920925
3-(propan-2-yl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxaldehyde, 3-(1-methylethyl)-
- 3-(propan-2-yl)cyclobutane-1-carbaldehyde
-
- MDL: MFCD28651515
- インチ: 1S/C8H14O/c1-6(2)8-3-7(4-8)5-9/h5-8H,3-4H2,1-2H3
- InChIKey: LMJUYUXIYQGDPN-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)CC(C(C)C)C1
3-(propan-2-yl)cyclobutane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318781-0.25g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 0.25g |
$601.0 | 2025-03-19 | |
| Enamine | EN300-318781-1.0g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-318781-0.1g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 0.1g |
$420.0 | 2025-03-19 | |
| Enamine | EN300-318781-10g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 10g |
$5221.0 | 2023-09-05 | ||
| Enamine | EN300-318781-0.5g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 0.5g |
$947.0 | 2025-03-19 | |
| Enamine | EN300-318781-5.0g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-318781-1g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 1g |
$1214.0 | 2023-09-05 | ||
| Enamine | EN300-318781-5g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 5g |
$3520.0 | 2023-09-05 | ||
| Enamine | EN300-318781-0.05g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 0.05g |
$282.0 | 2025-03-19 | |
| Enamine | EN300-318781-10.0g |
3-(propan-2-yl)cyclobutane-1-carbaldehyde |
1692597-18-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
3-(propan-2-yl)cyclobutane-1-carbaldehyde 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1692597-18-4 (3-(propan-2-yl)cyclobutane-1-carbaldehyde) 関連製品
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
